molecular formula C7H9BrN2 B1439134 3-bromo-N1-methylbenzene-1,2-diamine CAS No. 1150617-55-2

3-bromo-N1-methylbenzene-1,2-diamine

Cat. No. B1439134
M. Wt: 201.06 g/mol
InChI Key: JHGCZHMBYJRENB-UHFFFAOYSA-N
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Description

“3-bromo-N1-methylbenzene-1,2-diamine” is a chemical compound with the CAS Number 1150617-55-2 . It has a molecular weight of 201.07 and its IUPAC name is 3-bromo-N~1~-methyl-1,2-benzenediamine . It is stored at 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “3-bromo-N1-methylbenzene-1,2-diamine” is 1S/C7H9BrN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

1. Use in Palladium and Nickel Complexes

A study by Kargar et al. (2020) focused on the synthesis of a Schiff base ligand derived from 4-methylbenzene-1,2-diamine and its complex formation with palladium(II) and nickel(II). These complexes were characterized using various spectroscopic techniques, and their structures were analyzed computationally, revealing interesting electronic and geometric properties (Kargar et al., 2020).

2. Role in Liquid-Phase Oxidation Reactions

Okada and Kamiya (1981) examined the oxidation of methylbenzenes using a catalyst system involving cobalt(II) and copper(II) acetates in conjunction with sodium bromide. The study revealed the formation of various oxidation products, including nuclear-brominated derivatives, highlighting the chemical reactivity and utility of brominated methylbenzenes in synthesis processes (Okada & Kamiya, 1981).

3. Applications in Sensor Technology

Soleymanpour et al. (2006) developed a PVC membrane electrode using a diamine compound (specifically 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene) for the potentiometric determination of beryllium ions. The study highlighted the compound's effectiveness as a beryllium ion carrier, demonstrating its potential in sensor applications (Soleymanpour et al., 2006).

4. Analysis of Physical Properties

The study of densities and viscosities of diaminotoluene and its derivatives by Zhu et al. (2014) offered insights into the solute-solvent interactions and the influence of structural factors on these interactions. This research contributes to the understanding of the physical properties of such compounds in different solvents (Zhu et al., 2014).

5. Thermochemical Studies

Research by Verevkin et al. (2015) on the thermochemistry of halogen-substituted methylbenzenes, including bromo- and iodo-substituted derivatives, provided valuable data on vapor pressures, vaporization, fusion, and sublimation enthalpies. These findings are significant for understanding the physical and chemical behavior of these compounds under various conditions (Verevkin et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves and eye protection (P280) .

properties

IUPAC Name

3-bromo-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGCZHMBYJRENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653905
Record name 3-Bromo-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N1-methylbenzene-1,2-diamine

CAS RN

1150617-55-2
Record name 3-Bromo-N1-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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